Functional Antagonism of the HIF-1α/VEGF Axis: A Selective Profile vs. Doxorubicin and Daunorubicin
In a high-throughput screen for inhibitors of Hypoxia-Inducible Factor-1 (HIF-1) transcriptional activity, Cinerubin A (1-hydroxy aclacinomycin B) demonstrated significant inhibitory activity under hypoxic conditions [1]. This functional property is not shared by all anthracyclines. A direct comparison revealed that while both Cinerubin A and aclarubicin inhibited HIF-1 activation and the subsequent hypoxic induction of vascular endothelial growth factor (VEGF) protein in HepG2 cells, the clinically important anthracyclines doxorubicin and daunorubicin failed to produce this effect [1].
| Evidence Dimension | Inhibition of hypoxia-induced HIF-1 transcriptional activity and VEGF protein expression |
|---|---|
| Target Compound Data | Significant inhibition of reporter activity; inhibited hypoxic induction of VEGF protein |
| Comparator Or Baseline | Doxorubicin: No inhibition; Daunorubicin: No inhibition. Aclarubicin: Inhibition (similar to Cinerubin A) |
| Quantified Difference | Qualitative difference: Target compound and aclarubicin are active; doxorubicin and daunorubicin are inactive. |
| Conditions | HepG2 human hepatocellular carcinoma cells; hypoxic conditions |
Why This Matters
This identifies Cinerubin A as a relevant tool compound for studying angiogenesis and hypoxia-driven pathologies, a role for which common chemotherapeutic anthracyclines like doxorubicin are unsuitable.
- [1] Yamazaki, Y., Someno, T., Minamiguchi, K., Kawada, M., Momose, I., Kinoshita, N., ... & Ikeda, D. (2006). Anthracyclines, small-molecule inhibitors of hypoxia-inducible factor-1 alpha activation. Biological and Pharmaceutical Bulletin, 29(10), 1999-2003. View Source
